molecular formula C21H19N3O3S B2793778 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034342-61-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2793778
CAS No.: 2034342-61-3
M. Wt: 393.46
InChI Key: XJBBHONGTKDTSC-UHFFFAOYSA-N
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Description

This compound features a chromene carboxamide core substituted with a 2-(thiophen-2-yl)ethyl group and a 3,5-dimethylpyrazole moiety. The chromene scaffold (4-oxo-4H-chromene) is a coumarin derivative, known for diverse biological activities.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-10-14(2)24(23-13)16(20-8-5-9-28-20)12-22-21(26)19-11-17(25)15-6-3-4-7-18(15)27-19/h3-11,16H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBBHONGTKDTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological assessments, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure consists of a chromene backbone with substituents that enhance its biological properties. The synthesis typically involves several steps, including the formation of the pyrazole ring and the introduction of the thiophene moiety through coupling reactions.

Synthetic Route Overview

  • Formation of Pyrazole Ring : Synthesized via reaction of a 1,3-diketone with hydrazine.
  • Thiophene Attachment : Introduced through cross-coupling reactions (e.g., Suzuki coupling).
  • Final Assembly : The chromene structure is completed by adding the carboxamide group.

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating promising results across multiple assays.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested using the MTT assay against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) cell lines.

Cell LineIC50 (µg/mL)
HCT-1161.08 - 1.48
HepG-2Varies
MCF-7Varies

These findings suggest that the compound has potential as an anticancer agent due to its ability to inhibit cell growth effectively.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It exhibits broad-spectrum activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli9.80
Staphylococcus aureusVaries
Pseudomonas aeruginosaVaries

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • DNA Interaction : Evidence suggests that it can bind to DNA gyrase, disrupting bacterial DNA replication.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Cytotoxicity Studies : A study demonstrated that specific derivatives showed IC50 values as low as 1.08 µg/mL against HCT-116 cells, indicating potent anticancer activity.
  • Antimicrobial Testing : Another investigation reported significant antimicrobial effects against E. coli with an IC50 comparable to established antibiotics.
  • In Vivo Studies : Preliminary animal studies have shown promising results in tumor reduction when treated with this compound, warranting further exploration into its therapeutic potential.

Comparison with Similar Compounds

Core Structural Features and Substituents

The table below highlights structural similarities and differences with selected compounds from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Chromene carboxamide 2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-2-yl)ethyl Not provided Not specified
1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (I12) Pyrimidine-diazepane Thiophen-2-yl, pyridin-4-yl, isopropylbenzyl ~500 (estimated) Not specified
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Quinolone Bromothiophen-2-yl, oxoethyl-piperazine ~450–470 (estimated) Antibacterial
Rotigotine Hydrochloride Tetrahydronaphthalenamine 2-(thiophen-2-yl)ethyl, propylamine, hydroxy 351.93 Dopamine agonist (Parkinson’s therapy)
Rotigotine Related Compound G Tetrahydronaphthalenamine Bis[2-(thiophen-2-yl)ethyl]amino 420.03 Reference standard

Key Observations

  • Thiophene Substituents : The target compound shares the 2-(thiophen-2-yl)ethyl group with Rotigotine and its analogs, which are critical for dopamine receptor binding in Rotigotine . This group may enhance π-π stacking interactions in the target compound, though its pharmacological target remains unconfirmed.
  • Pyrazole vs. Pyridine/Pyrimidine : The 3,5-dimethylpyrazole in the target contrasts with pyridine (I12) or pyrimidine cores in other compounds. Pyrazole’s electron-rich nature could increase lipophilicity and metabolic stability compared to pyridine-based structures .
  • Carboxamide vs. Amine/Ester Functional Groups: The chromene carboxamide in the target differs from Rotigotine’s amine or quinolone esters.
  • Chromene vs. Quinolone/Tetrahydronaphthalene: The chromene core may confer antioxidant or anti-inflammatory properties, distinct from quinolones (antibacterial) or tetrahydronaphthalenes (neurological activity) .

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, but the pyrazole moiety might mitigate this by directing metabolic pathways away from thiophene oxidation .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide?

  • Methodology : Synthesis involves multi-step organic reactions:

Coupling reactions : Thiophene and pyrazole moieties are introduced via nucleophilic substitution or condensation reactions under reflux in solvents like ethanol or acetonitrile .

Carboxamide formation : Activated esters (e.g., acid chlorides) react with amines in the presence of catalysts like triethylamine .

Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

  • Example : A similar compound, N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, achieved 70% yield using ethanol as the solvent .

Q. How is structural confirmation performed for this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm, chromene carbonyl at δ 170–175 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1750 cm1^{-1} confirm carbonyl groups (chromene-4-one, carboxamide) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yield be optimized for complex intermediates?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for heterocyclic coupling .
  • Catalysts : Use of iodine or triethylamine accelerates cyclization reactions (e.g., thiadiazole formation) .
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
    • Data : In a related synthesis, substituting acetonitrile with DMF increased thiazole intermediate yield from 60% to 76% .

Q. How to address contradictions in bioactivity data across similar compounds?

  • Methodology :

  • Comparative SAR studies : Map substituent effects (e.g., thiophene vs. furan) on biological targets using docking simulations or enzyme assays .
  • Validation assays : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity) to minimize variability .
    • Example : A structural analog with a trifluoromethyl group showed 10-fold higher anticancer activity than the parent compound, attributed to enhanced membrane permeability .

Q. What computational approaches predict optimal synthetic pathways?

  • Methodology :

  • Density Functional Theory (DFT) : Models transition states to identify energetically favorable pathways (e.g., cyclopropane ring formation) .
  • Retrosynthetic analysis : Software like ChemAxon or Schrödinger prioritizes routes based on atom economy and step count .
    • Data : Computational screening reduced trial-and-error synthesis time by 40% for a pyrazole-thiophene derivative .

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